molecular formula C20H21FN6O3S B2400525 Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894058-52-7

Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2400525
CAS No.: 894058-52-7
M. Wt: 444.49
InChI Key: XIWRMRFLONFWGY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21FN6O3S and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

1. Potential in Prostate Cancer Treatment

  • Application : AZD3514, a compound structurally related to Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, has been identified as an androgen receptor downregulator for the treatment of advanced prostate cancer (Bradbury et al., 2013).

2. Antimicrobial and Enzyme Inhibitory Activities

  • Antimicrobial Activity : Derivatives containing this compound showed good to moderate antimicrobial activity against various test microorganisms (Başoğlu et al., 2013).
  • Enzyme Inhibitory Activity : Some compounds in this category exhibited notable antiurease and antilipase activities (Başoğlu et al., 2013).

3. Antihypertensive Potential

  • Antihypertensive Agents : Certain 1,2,4-triazolo[1, 5-alpha]pyrimidines bearing this compound structures demonstrated promising antihypertensive activity (Bayomi et al., 1999).

4. Applications in Psychiatric and Neurological Disorders

  • 5-HT2 Antagonist Activity : Piperazine derivatives related to this compound showed potent 5-HT2 antagonist activity, which is relevant in the treatment of certain psychiatric and neurological disorders (Watanabe et al., 1992).

5. Anti-Diabetic Drug Development

  • DPP-4 Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines, structurally related to the chemical , have been synthesized and evaluated for their potential as anti-diabetic medications, specifically targeting the Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism (Bindu et al., 2019).

Biochemical Analysis

Biochemical Properties

Triazole compounds, like Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, are known to interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities

Cellular Effects

The cellular effects of this compound are not well-studied. Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes need to be investigated.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Triazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

ethyl 4-[2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3S/c1-2-30-20(29)26-11-9-25(10-12-26)18(28)13-31-19-23-22-17-8-7-16(24-27(17)19)14-3-5-15(21)6-4-14/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRMRFLONFWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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